2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)phenyl)isothiazolidin-3-one 1,1-dioxide
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Overview
Description
2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)phenyl)isothiazolidin-3-one 1,1-dioxide is a complex organic compound that features a unique combination of functional groups, including an isothiazolidinone ring, a sulfonyl group, and a dihydroisoquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)phenyl)isothiazolidin-3-one 1,1-dioxide typically involves multi-step organic reactions. One possible route could start with the preparation of the dihydroisoquinoline intermediate, followed by sulfonylation to introduce the sulfonyl group. The final step might involve the formation of the isothiazolidinone ring under specific conditions such as the use of a base or acid catalyst.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)phenyl)isothiazolidin-3-one 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique structure.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)phenyl)isothiazolidin-3-one 1,1-dioxide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to a biological response. The specific pathways involved depend on the context of its application, such as inhibiting a particular enzyme in a disease pathway.
Comparison with Similar Compounds
Similar Compounds
2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)phenyl)isothiazolidin-3-one: Lacks the 1,1-dioxide group, which may affect its reactivity and biological activity.
2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)phenyl)isothiazolidin-3-one 1,1-dioxide derivatives: Variations in the substituents on the phenyl or isoquinoline rings can lead to different properties.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific disciplines.
Properties
IUPAC Name |
2-[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)phenyl]-1,1-dioxo-1,2-thiazolidin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5S2/c21-18-10-12-26(22,23)20(18)16-5-7-17(8-6-16)27(24,25)19-11-9-14-3-1-2-4-15(14)13-19/h1-8H,9-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVTNITLOYYPKBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)N4C(=O)CCS4(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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